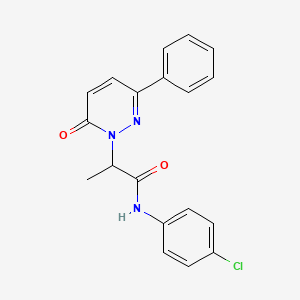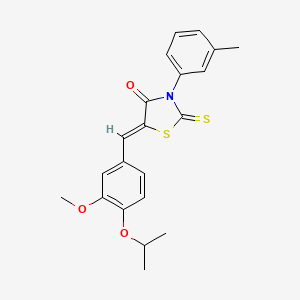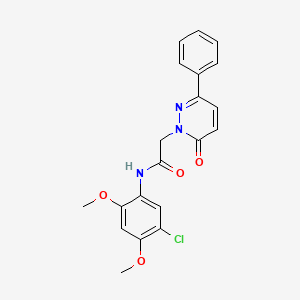
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide, also known as CPP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. CPP is a pyridazine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which enhances the cholinergic neurotransmission and improves cognitive function. This compound has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and NMDA receptors, which play a crucial role in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to improve cognitive function and memory retention. This compound has been shown to modulate the activity of ion channels, which play a crucial role in neuronal excitability and synaptic plasticity. This compound has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain and enhances cholinergic neurotransmission.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has several advantages for lab experiments, including its low toxicity and high stability. However, this compound has some limitations, including its low solubility in water and its high cost.
未来方向
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has several potential future directions, including its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成方法
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been synthesized through various methods, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to obtain 4-chloro-α-phenylpyridine-3-acetic acid ethyl ester. This compound is then reacted with hydrazine hydrate to obtain this compound. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of acetylacetone and the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst.
科学研究应用
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13(19(25)21-16-9-7-15(20)8-10-16)23-18(24)12-11-17(22-23)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKRZUZFRARJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-[(5-acetyl-2-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5063901.png)
![3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5063908.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063910.png)

![N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5063927.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}propanamide](/img/structure/B5063931.png)
![2-{[4-benzyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5063936.png)

![4-methoxy-N-(2-(3-nitrophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5063946.png)
![ethyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5063950.png)

![ethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5063974.png)
![N-[5-(2-anilino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzamide](/img/structure/B5063976.png)